molecular formula C11H13ClN2O6S B2900586 Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate CAS No. 2140305-75-3

Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate

Cat. No.: B2900586
CAS No.: 2140305-75-3
M. Wt: 336.74
InChI Key: GQHXMTIVIDJGEU-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate: is a chemical compound with the molecular formula C11H13ClN2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the nitration of chlorobenzene to produce 2-chloro-6-nitroaniline, followed by the reaction with methanesulfonyl chloride and glycine ethyl ester to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Using nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities. Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-[N-(2-chloro-6-nitrophenyl)acetamide]

  • Ethyl 2-[N-(2-chloro-6-nitrophenyl)ethanesulfonamido]acetate

  • Ethyl 2-[N-(2-chloro-6-nitrophenyl)benzenesulfonamido]acetate

Uniqueness: Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate is unique due to its specific structural features, such as the presence of both nitro and chloro groups on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-chloro-N-methylsulfonyl-6-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O6S/c1-3-20-10(15)7-13(21(2,18)19)11-8(12)5-4-6-9(11)14(16)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHXMTIVIDJGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=C(C=CC=C1Cl)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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